Darovasertib vs. Sotrastaurin (AEB071): Comparable Cellular Potency but Divergent Clinical Activity
In a head-to-head cellular assay using the 92.1 uveal melanoma cell line, darovasertib demonstrated a cellular proliferation IC50 of 170 nM, which was comparable to the PKC inhibitor sotrastaurin (AEB071) . Despite similar in vitro potency, darovasertib has shown more promising clinical activity in patients with metastatic uveal melanoma (MUM). In a Phase 1 study (NCT02601378) of darovasertib monotherapy, an objective response rate (ORR) of 9.1% (6/66) and a disease control rate (CR+PR+SD) of 77.3% (51/66) were achieved [1]. In contrast, a Phase 1b study of sotrastaurin combined with binimetinib (NCT01801358) in MUM patients did not report any objective responses [2]. This divergence in clinical activity despite similar in vitro potency highlights darovasertib's superior translatability and underscores its unique value as a clinical candidate.
| Evidence Dimension | Cellular Potency vs. Clinical Response Rate |
|---|---|
| Target Compound Data | Darovasertib: IC50 = 170 nM in 92.1 cell line; Clinical ORR = 9.1% (6/66) in Phase 1 monotherapy (NCT02601378) |
| Comparator Or Baseline | Sotrastaurin (AEB071): IC50 = comparable (exact value not provided in source) in 92.1 cell line; Clinical ORR = 0% in Phase 1b combination study (NCT01801358) |
| Quantified Difference | Clinical ORR: 9.1% vs. 0%; Potency: Comparable |
| Conditions | 92.1 uveal melanoma cell line (in vitro); Metastatic uveal melanoma patients (clinical) |
Why This Matters
This direct comparison demonstrates that darovasertib provides a clinically validated benefit that is not guaranteed by in vitro potency alone, making it a more reliable choice for translational research and clinical development.
- [1] Kapiteijn E, et al. A phase I trial of LXS196, a protein kinase C (PKC) inhibitor, for metastatic uveal melanoma. Cancer Res. 2019;79(13_Supplement):CT068. View Source
- [2] Carvajal RD, et al. A phase Ib trial of combined PKC and MEK inhibition with sotrastaurin and binimetinib in patients with metastatic uveal melanoma. Clin Cancer Res. 2023;29(11):2061-2069. View Source
